molecular formula C17H14F2N2O2S2 B2982699 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-83-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2982699
CAS No.: 941902-83-6
M. Wt: 380.43
InChI Key: FQMUBGBMRBSWAT-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with fluorine atoms at positions 4 and 6, and a propanamide group attached to a 4-methoxyphenylthio moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Thioether Formation: The 4-methoxyphenylthio group can be introduced by reacting the benzo[d]thiazole intermediate with 4-methoxyphenylthiol in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Propanamide Introduction: The final step involves the acylation of the thioether intermediate with a suitable propanoyl chloride derivative in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used as a probe to study biological pathways involving thiazole derivatives and their interactions with biological macromolecules.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c1-23-11-2-4-12(5-3-11)24-7-6-15(22)20-17-21-16-13(19)8-10(18)9-14(16)25-17/h2-5,8-9H,6-7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMUBGBMRBSWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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